2,5-Dibromo-4-fluorophenol
Description
Properties
IUPAC Name |
2,5-dibromo-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGGOMOPPIKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311125 | |
| Record name | 2,5-Dibromo-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155354-15-6 | |
| Record name | 2,5-Dibromo-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155354-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Dibromo-4-fluorophenol is a halogenated phenolic compound that has garnered attention in various fields of research, particularly in pharmacology and environmental science. Its unique structure, characterized by the presence of bromine and fluorine atoms, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific sources.
- Molecular Formula : C6H3Br2F
- Molecular Weight : 227.89 g/mol
- Density : 1.8 g/cm³
- Melting Point : 43-45 °C
- Boiling Point : 260.6 °C
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Candida albicans | 12 | 10 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity and Carcinogenicity
The cytotoxic effects of this compound have been investigated in various cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, which may be attributed to its ability to generate reactive oxygen species (ROS).
A study conducted on human liver cancer cells (HepG2) revealed that exposure to the compound resulted in a dose-dependent increase in cell death:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The compound's potential carcinogenic effects are still under investigation; however, preliminary data suggest that it may not exhibit significant carcinogenic properties compared to other halogenated phenols.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, affecting cell proliferation.
- DNA Interaction : Preliminary studies suggest possible interactions with DNA, leading to mutations or cell cycle arrest.
Environmental Impact
In addition to its biological activity, this compound has been studied for its environmental implications. As a brominated phenolic compound, it can persist in the environment and bioaccumulate in aquatic systems. Research has focused on assessing its degradation pathways and potential toxicity to aquatic organisms.
Case Studies
- Pharmaceutical Development : A study highlighted the use of this compound as an intermediate in synthesizing novel antibacterial agents. Researchers reported enhanced efficacy against resistant bacterial strains when incorporated into drug formulations.
- Environmental Toxicology : An investigation into the effects of brominated phenols on freshwater ecosystems found that exposure to sub-lethal concentrations of this compound led to alterations in fish behavior and reproductive success.
Comparison with Similar Compounds
Structural and Electronic Differences
Positional Isomerism :
- 3,5-Dibromo-4-fluorophenol (C₆H₃Br₂FO): Bromines at 3- and 5-positions create a symmetrical para-substitution relative to fluorine. This symmetry may enhance crystallinity and stabilize intermolecular interactions, as seen in its collision cross-section (CCS) values (145.0 Ų for [M+H]+) .
- 2,5-Dibromo-4-fluorophenol: The asymmetric 2,5-bromine substitution likely reduces symmetry, increasing dipole moments and altering hydrogen-bonding capabilities compared to the 3,5-isomer. This could affect solubility and chromatographic behavior.
Halogen Variants :
- 4-Bromo-3,5-difluorophenol (C₆H₃BrF₂O): Replacing one bromine with fluorine reduces molecular weight (209.99 vs.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Predicted pKa values based on halogen electronegativity and inductive effects. Bromine’s electron-withdrawing nature increases phenol acidity compared to fluorine.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,5-Dibromo-4-fluorophenol in laboratory settings?
- Methodological Answer : Synthesis typically involves selective bromination and fluorination of phenolic precursors. For bromination, electrophilic substitution using bromine (Br₂) in acetic acid or HBr with a catalyst (e.g., FeBr₃) is common. Fluorination may require halogen exchange (e.g., using KF in polar aprotic solvents) or directed ortho-metalation strategies. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate) is critical due to polyhalogenated byproducts. Safety protocols for handling volatile brominating agents and toxic intermediates must be followed .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for ortho/para Br and F).
- IR : Detect O-H stretching (~3200 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₃Br₂FO, expected m/z ~287.8).
- XRD : For crystalline derivatives, compare with databases (e.g., CCDC 1828960 for analogous brominated dihydrofurans) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact due to potential toxicity and halogenated compound reactivity. Store in amber glass under inert gas. Emergency procedures: For spills, neutralize with sodium bicarbonate and adsorb with inert material. Consult SDS guidelines for halogenated phenols .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for halogenated phenolic compounds?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent effects. Validate crystallographic data (e.g., via R-factor analysis) against spectroscopic results. For NMR, use 2D techniques (COSY, NOESY) to resolve overlapping signals. Cross-reference with computational models (DFT for optimized geometries) to reconcile bond lengths/angles with experimental XRD data .
Q. How does the electronic effect of bromine and fluorine substituents influence the acidity of this compound compared to non-halogenated analogs?
- Methodological Answer : Electron-withdrawing Br (para) and F (meta) increase acidity by stabilizing the phenoxide ion. Measure pKa via potentiometric titration in aqueous/organic solvents. Compare with DFT-calculated partial charges (e.g., using Gaussian software). Substituent effects follow Hammett parameters (σₚ for Br: +0.23; σₘ for F: +0.34), predicting enhanced acidity versus phenol (pKa ~10) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and identify electron-deficient aryl rings. Calculate activation energies for SNAr with amines/thiols. Validate with kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
Q. How can X-ray crystallography elucidate non-covalent interactions in this compound derivatives?
- Methodological Answer : Analyze packing motifs (e.g., Br⋯Br contacts < 3.5 Å) and hydrogen bonds (O-H⋯O/F). Compare with analogous structures (e.g., C28H20Br2O, CCDC 1828960) to identify π-π stacking or halogen bonding. Refine data with SHELXL and visualize using Mercury .
Q. What are the challenges in purifying this compound, and what chromatographic methods are effective?
- Methodological Answer : Challenges include co-elution of dihalogenated isomers. Use reverse-phase HPLC (C18 column, methanol/water gradient) or preparative TLC (silica GF254, dichloromethane/hexane). Monitor purity via GC-MS or LC-MS. For crystalline samples, optimize solvent pairs (e.g., ethanol/water) for recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
